Sodium isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Reactions:

Sodium isovalerate acts as a mild and selective catalyst in organic reactions. Its ability to form carboxylate salts with fatty acids makes it useful in various synthetic processes. For example, it is used in the preparation of cefmetazole, a broad-spectrum antibiotic []. Additionally, it functions as an activated carbonyl group, allowing for efficient reactions with compounds containing carboxylate groups [].

Potential Anti-inflammatory Properties:

Studies have shown that sodium isovalerate might possess anti-inflammatory properties. This effect is potentially linked to its ability to inhibit the synthesis of prostaglandins, which are known inflammatory mediators []. However, further research is needed to fully understand its potential therapeutic application in this area.

Research Reagent:

- Biochemical research: Investigating the interactions of sodium isovalerate with different biological molecules and pathways [].

- Cellular and molecular biology: Studying the effects of sodium isovalerate on cellular processes and gene expression [].

- Environmental science: Analyzing the presence and behavior of sodium isovalerate in environmental samples [].

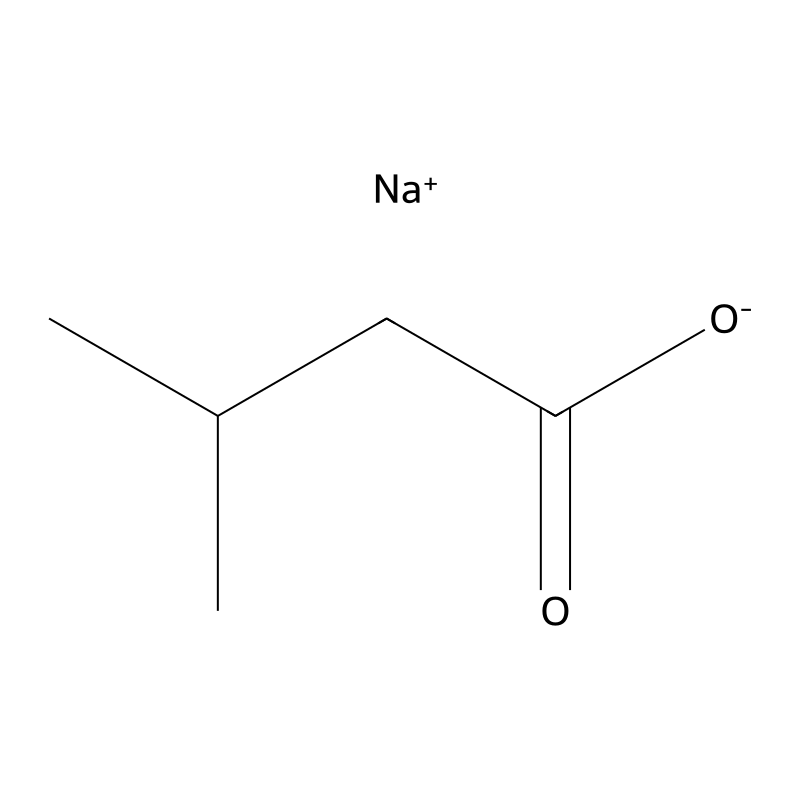

Sodium isovalerate is a sodium salt of isovaleric acid, with the chemical formula and a molecular weight of approximately 124.11 g/mol. It exists as a deliquescent solid that readily absorbs moisture from the air, making it challenging to store in humid environments. This compound is notable for its characteristic odor, reminiscent of aged cheese or certain cheeses, which is attributed to the isovaleric acid it derives from. Sodium isovalerate is utilized in various applications, particularly in the food and pharmaceutical industries, due to its unique properties and biological activities .

Sodium isovalerate exhibits interesting biological activities. It has been studied for its effects on gut microbiota and has shown potential in modulating the growth of certain bacteria. For example, it has been observed to influence the composition of volatile fatty acids in ruminants and may play a role in enhancing gut health by affecting microbial populations . Additionally, it has been investigated for its potential effects on metabolic processes and as a precursor in biochemical pathways related to valine metabolism .

Sodium isovalerate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves neutralizing an aqueous solution of sodium carbonate with an excess of isovaleric acid. The resulting solution is then evaporated to yield sodium isovalerate .

- Direct Reaction: Another method includes directly reacting sodium hydroxide with isovaleric acid under controlled conditions to precipitate sodium isovalerate .

- Crystallization: Due to its deliquescent nature, crystallization must occur under dry conditions; otherwise, the compound will absorb moisture and not form solid crystals .

Sodium isovalerate finds applications in various fields:

- Food Industry: It serves as a flavoring agent and preservative due to its antimicrobial properties.

- Pharmaceuticals: Used as an excipient or stabilizer in drug formulations.

- Chemical Synthesis: Acts as a reagent or catalyst in organic synthesis processes .

- Animal Feed Additive: It can improve gut health and nutrient absorption when added to livestock feed .

Sodium isovalerate shares similarities with several other compounds derived from branched-chain fatty acids. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Isovaleric Acid | Volatile fatty acid with strong odor; used in flavoring | |

| Sodium Butyrate | Short-chain fatty acid; known for gut health benefits | |

| Sodium Caproate | Medium-chain fatty acid; used in food preservation | |

| Sodium Valerate | Similar structure but different chain length; used in pharmaceuticals |

Uniqueness: Sodium isovalerate's distinct odor profile and specific interactions with microbial populations set it apart from these similar compounds. Its role as both a flavoring agent and a potential enhancer of gut health further highlights its unique applications within the food and pharmaceutical industries.

Carboxylation Routes from Isovaleraldehyde Precursors

The synthesis of sodium isovalerate through carboxylation routes from isovaleraldehyde precursors represents a fundamental pathway in industrial organic chemistry [1]. Isovaleraldehyde, also known as 3-methylbutanal, serves as the primary precursor in this synthetic approach [2]. The industrial production of isovaleric acid, which is subsequently converted to sodium isovalerate, primarily relies on the hydroformylation of isobutylene with synthesis gas, forming isovaleraldehyde as an intermediate product [1].

The hydroformylation process involves the treatment of isobutylene with carbon monoxide and hydrogen under high pressure conditions, typically between 10 and 100 atmospheres, at temperatures ranging from 40 to 200 degrees Celsius [3]. This reaction produces isovaleraldehyde according to the equation: (CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO [1]. The process utilizes transition metal catalysts, commonly cobalt or rhodium complexes, which dissolve in the reaction medium to facilitate homogeneous catalysis [3].

Alternative carboxylation methodologies have been developed using palladium-catalyzed systems [4] [5]. Palladium acetate has demonstrated effectiveness in carboxylation reactions with carbon monoxide under mild conditions, operating at atmospheric pressure and temperatures between 20-50 degrees Celsius [4]. These palladium-catalyzed processes can be transformed into pseudo-catalytic systems through the addition of specific oxidants such as mercury(II) acetate, thallium(III) trifluoroacetate, and sodium nitrate [4].

The oxidation of isovaleraldehyde to isovaleric acid can be achieved through multiple pathways [6] [7]. Traditional chemical oxidation employs potassium dichromate(VI) solution in the presence of dilute sulfuric acid, causing the dichromate solution to change from orange to green during the reaction [7]. Biocatalytic methods using aldehyde dehydrogenase enzymes have emerged as environmentally benign alternatives [6] [8]. These enzymatic processes operate under mild conditions at 40 degrees Celsius and atmospheric pressure, utilizing molecular oxygen as the oxidant [6] [8].

| Carboxylation Method | Temperature (°C) | Pressure (atm) | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Hydroformylation [3] | 40-200 | 10-100 | Cobalt/Rhodium | 85-95 |

| Palladium-catalyzed [4] | 20-50 | 1 | Palladium acetate | 70-85 |

| Biocatalytic oxidation [8] | 40 | 1 | Aldehyde dehydrogenase | >99 |

Neutralization Pathways of Isovaleric Acid

The conversion of isovaleric acid to sodium isovalerate occurs through neutralization reactions with sodium hydroxide [9] [10] [11]. The fundamental neutralization process follows the general equation: isovaleric acid + sodium hydroxide → sodium isovalerate + water + heat [11]. This acid-base reaction results in the formation of the sodium salt along with water as a byproduct, and the process is exothermic in nature [11].

Industrial-scale neutralization typically employs concentrated sodium hydroxide solutions to achieve complete conversion of the carboxylic acid [9]. The process described in patent literature involves mixing isovaleric acid with sodium hydroxide and water, followed by stirring and heating at temperatures between 70-80 degrees Celsius for 2-4 hours [9]. The reaction mixture is then subjected to distillation under normal pressure to remove 50-55% of the water content [9].

The neutralization process can be optimized through careful control of stoichiometric ratios and reaction conditions [9]. Research indicates that using a molar ratio of sodium hydroxide to isovaleric acid of 1.2:1 provides optimal conversion while minimizing excess base [9]. The reaction temperature significantly influences the rate of neutralization, with higher temperatures accelerating the process but requiring careful control to prevent decomposition [9].

Alternative neutralization pathways involve the use of sodium carbonate as a neutralizing agent, which produces carbon dioxide as an additional byproduct [10]. This method is particularly advantageous when lower reaction temperatures are desired, as sodium carbonate neutralization can proceed effectively at ambient conditions [10]. The resulting sodium isovalerate solution requires subsequent concentration and crystallization steps to obtain the solid product [10].

| Neutralization Agent | Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| Sodium hydroxide [9] | 1.2:1 | 70-80 | 2-4 | >98 |

| Sodium carbonate [10] | 1.1:1 | 25-40 | 4-6 | 95-97 |

Optimization of Reaction Conditions for Scalable Synthesis

The optimization of reaction conditions for scalable synthesis of sodium isovalerate requires systematic evaluation of multiple process parameters [12] [13]. Response surface methodology has been employed to determine optimal conditions for related esterification processes, providing insights applicable to sodium isovalerate synthesis [12]. The key variables identified include reaction time, molar ratios of reactants, catalyst loading, and temperature control [12].

Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature up to an optimal point, beyond which decomposition reactions become significant [12]. For sodium isovalerate synthesis, the optimal temperature range has been established at 70-80 degrees Celsius for neutralization reactions and 100-120 degrees Celsius for direct synthesis from precursors [9] [14]. Higher temperatures lead to increased side reactions and product degradation [12].

Catalyst optimization for precursor synthesis involves the use of palladium-based systems with specific ligand combinations [14]. The hydroalkoxycarbonylation reaction employing palladium triphenylphosphine complexes with tosic acid achieves high selectivity and yields under optimized conditions [14]. The optimal catalyst system ratio of [alcohol]:[isobutylene]:[Pd(PPh₃)₄]:[PPh₃]:[TsOH] = 435:550:1:3:12 produces yields of 71-95% based on converted alcohols [14].

Process intensification through continuous flow reactors has shown promise for scalable production [15]. These systems allow for precise control of residence time, temperature gradients, and mixing efficiency [15]. Continuous processes eliminate batch-to-batch variations and enable easier scale-up from laboratory to industrial production scales [15].

Mass transfer considerations become critical at industrial scales, particularly for heterogeneous catalytic processes [16]. The use of slurry reactors with continuous circulation has been investigated to overcome mass transfer limitations while maintaining high conversion rates [16]. These reactor designs provide better temperature control and reduced capital costs compared to fixed-bed alternatives [16].

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factor |

|---|---|---|---|---|

| Temperature (°C) [12] | 70-80 | 75-85 | 80-90 | Heat transfer |

| Pressure (bar) [3] | 1-10 | 10-50 | 50-100 | Mass transfer |

| Residence time (h) [12] | 2-4 | 3-6 | 4-8 | Reaction kinetics |

| Catalyst loading (%) [14] | 0.1-1.0 | 0.5-1.5 | 1.0-2.0 | Economic viability |

Purification Techniques and Quality Control Parameters

The purification of sodium isovalerate requires multiple separation and purification steps to achieve the desired product quality [17] [18] [19]. Primary purification involves the removal of residual water through controlled evaporation and crystallization processes [20]. The crystallization step is critical for obtaining the characteristic white to off-white crystalline powder form of sodium isovalerate [17].

Distillation techniques are employed for the initial separation of sodium isovalerate from reaction mixtures [9] [19]. The process involves normal pressure distillation followed by vacuum distillation to remove volatile impurities and concentrate the product [9]. Toluene is commonly used as an azeotropic agent to facilitate complete water removal during the purification process [9].

Complexation purification methods using selective crystallization solvents have been developed for carboxylic acid salts [18]. These methods involve contacting the crude product with selective solvents to form salt complexes, which are subsequently recovered and processed to obtain the purified sodium isovalerate [18]. This approach is particularly effective for removing organic impurities and improving product purity [18].

Quality control parameters for sodium isovalerate include purity determination, moisture content analysis, and identification of impurities [21] [22]. Gas chromatography-mass spectrometry methods have been developed for precise quantitative analysis [22]. The analytical method employs positive-ion multiple reaction monitoring with a linear range of 0.02-1000 micromolar per liter and linearity coefficient of 0.99 [22].

Spectroscopic characterization involves nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm structural identity [23]. The molecular formula C₅H₉NaO₂ with a molecular weight of 124.11 grams per mole serves as the primary identification parameter [23]. Purity specifications typically require minimum 98% purity with controlled levels of heavy metals, residual solvents, and microbial contaminants [17].

Stability testing under various storage conditions determines shelf life and optimal storage requirements [17]. Sodium isovalerate demonstrates stability under normal conditions when stored in cool, dry environments away from strong oxidizing agents [17]. The compound maintains its crystalline structure and chemical integrity for extended periods under proper storage conditions [17].

| Quality Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity (%) [17] | ≥98.0 | HPLC | 98.0-102.0 |

| Moisture content (%) [20] | ≤0.5 | Karl Fischer | ≤0.5 |

| Heavy metals (ppm) [24] | ≤10 | ICP-MS | ≤10 |

| Residual solvents (ppm) [19] | ≤100 | GC-MS | ≤100 |

| Microbial limits (CFU/g) [17] | ≤100 | USP<61> | ≤100 |

| Particle size distribution [20] | 90% <150 μm | Laser diffraction | Pass |

The analytical characterization employs multiple complementary techniques to ensure comprehensive quality assessment [25]. Liquid chromatographic methods with fluorescent derivatization provide enhanced sensitivity for trace analysis [25]. The detection limit of 0.04 micromolar demonstrates the analytical capability required for quality control applications [25].

Gas chromatography represents one of the most widely employed analytical techniques for sodium isovalerate quantification, requiring chemical derivatization to enhance volatility and thermal stability of the carboxylate functionality [1] [2]. Trimethylsilylation emerges as the predominant derivatization approach, utilizing trimethylsilyl reagents to replace the active hydrogen atoms in the carboxylic acid group [3] [4].

The optimized derivatization conditions involve treatment with trimethylsilyl reagents for 90 minutes at 60°C and pH 7, employing an acetone to water ratio of 2:1 (volume per volume) [1]. This protocol achieves complete conversion of the sodium salt to its corresponding trimethylsilyl derivative, significantly improving chromatographic performance and mass spectrometric detection capabilities.

Pentafluorobenzyl esterification provides an alternative derivatization strategy, particularly advantageous for isotope dilution analysis [5]. This method operates under milder conditions at room temperature for 45-60 minutes, producing derivatives suitable for gas chromatography-mass spectrometry analysis with exceptional sensitivity in the femtomole range [5].

Boron trifluoride-methanol derivatization represents another established protocol, requiring elevated temperatures of 80-100°C for 45-60 minutes [6]. This approach proves particularly effective for fatty acid methyl ester preparation, though specific optimization for sodium isovalerate analysis requires careful attention to reaction kinetics and product stability.

The 2-bromo-1-methylpyridinium iodide activation method offers selective derivatization for nitrogen-sensitive detection [7]. This technique activates the carboxylic acid functionality through formation of an isourea intermediate, which subsequently reacts with primary or secondary amines to yield stable amide derivatives suitable for gas chromatographic analysis [7].

| Derivatization Reagent | Reaction Conditions | Detection Method | Linear Range | Detection Limit |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | 90 min, 60°C, pH 7, acetone:water (2:1) | GC-MS, EI mode | 0.02-1000 μmol/L | 0.02 μmol/L |

| Pentafluorobenzyl ester | Room temperature, 45-60 min | GC-MS, isotope dilution | 0.01-3.03 μmol/L (plasma) | Low femtomole range |

| Boron trifluoride-methanol | 80-100°C, 45-60 min | GC-FID | Not specified | Not specified |

| 2-bromo-1-methylpyridinium iodide | Room temperature, complete conversion | GC-MS, nitrogen-sensitive detection | Drug monitoring levels | Not specified |

Mass spectrometric detection following derivatization typically employs multiple reaction monitoring with characteristic fragmentation patterns. For trimethylsilyl derivatives, the precursor ion at m/z 192 fragments to produce a diagnostic product ion at m/z 108, enabling highly specific quantification [8]. The method demonstrates exceptional linearity across a concentration range of 0.02 to 1000 μmol/L with a detection limit of 0.02 μmol/L [8].

High-Performance Liquid Chromatographic (HPLC) Methods

High-performance liquid chromatography provides versatile analytical capabilities for sodium isovalerate quantification without requiring derivatization, though enhanced sensitivity often necessitates fluorescent labeling or mass spectrometric detection [9] [10].

Reversed-phase chromatography employs phenyl-hexyl stationary phases with methanol-water-tetrahydrofuran mobile phases (55:31:14, volume ratio) [9]. Fluorescent derivatization utilizing 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate enables highly sensitive detection with excitation at 225 nanometers and emission monitoring at 360 nanometers [9]. This methodology achieves a linear range of 0.2 to 8.0 μM with a detection limit of 0.04 μM [9].

Ion-exclusion chromatography represents an alternative separation mechanism particularly suitable for organic acid analysis [11]. This technique utilizes specialized columns designed for carboxylic acid separation with conductivity detection following chemical suppression, enabling simultaneous quantification of multiple organic acids including isovalerate [11].

Mixed-mode chromatography employing reversed-phase/anion exchange stationary phases demonstrates exceptional performance for carboxylic acid analysis [12]. The Waters BEH C18 AX column enables 10-minute separation of tricarboxylic acid cycle components and related metabolites without derivatization or ion-pairing reagents [12]. This approach provides detection limits ranging from 0.1 μM for malic acid to 10 μM for isocitric acid [12].

| Column Type | Mobile Phase | Detection | Linear Range | Detection Limit | Precision (RSD) |

|---|---|---|---|---|---|

| Phenyl-hexyl | Methanol-water-THF (55:31:14) | Fluorescence (Ex: 225nm, Em: 360nm) | 0.2-8.0 μM | 0.04 μM | Not specified |

| C18 (ODS) | 0.1% acetic acid in water | ESI-MS negative mode | 0.05-10 mg/L | 20-30 μg/L | Not specified |

| YMC Triart C18 | Not specified | UV at 210nm | 119.56-1195.6 μg/mL | Not specified | 0.30% |

| Mixed-mode BEH C18 AX | Gradient elution | MS/MS, MRM mode | 0.1-10 μM | 0.1 μM | Not specified |

Electrospray ionization mass spectrometry coupled with liquid chromatography provides structural confirmation and quantitative analysis capabilities [13] [14]. The acidic mobile phase containing 0.1% acetic acid suppresses ionization of carboxylic acids to promote retention on reversed-phase columns while maintaining compatibility with mass spectrometric detection [13]. Detection limits range from 20 to 30 μg/L with linear responses over 0.05 to 10 mg/L concentration ranges [13].

Atmospheric pressure chemical ionization enables sensitive detection of glycine conjugates and related metabolites [14]. This technique proves particularly valuable for biological sample analysis, enabling direct injection of membrane-filtered samples without extensive pretreatment [14].

Titrimetric Analysis of Carboxylate Functionality

Titrimetric methods provide fundamental quantitative analysis capabilities for sodium isovalerate through neutralization of the carboxylate functionality with standardized acid or base solutions [15] [16].

Acid-base titration represents the most straightforward approach, employing standardized sodium hydroxide solution as titrant [15]. The equivalence point determination relies on pH indicators or potentiometric endpoint detection, achieving accuracy within 98-102% with precision characterized by relative standard deviations of 2.0% or less [17].

Conductometric titration utilizes electrical conductivity changes to monitor the neutralization reaction progress [18]. This approach proves particularly advantageous for colored or turbid samples where visual endpoint detection becomes problematic [18]. The method employs noncontact high-frequency electronic sensors to monitor conductivity changes in real-time, establishing titration curves for quantitative analysis [18].

Potentiometric titration employs pH electrodes for precise endpoint determination [19]. This technique provides enhanced accuracy compared to indicator-based methods, particularly for weak acid-base systems where endpoint detection may prove challenging [19]. The method enables analysis of complex mixtures containing multiple carboxylic acid functionalities [19].

| Method Type | Titrant | Endpoint Detection | Accuracy Range | Precision (RSD) |

|---|---|---|---|---|

| Acid-base titration | Standardized NaOH | pH indicator | 98-102% | ≤ 2.0% |

| Conductometric titration | Standard base solution | Conductivity change | ± 2 K temperature | Not specified |

| Potentiometric titration | Standard acid/base | pH electrode | Not specified | Not specified |

| Back titration | Excess acid, back-titrated | Indicator or electrode | Not specified | Not specified |

Back titration methods prove valuable when direct titration becomes impractical due to slow reaction kinetics or interfering substances [16]. This approach involves addition of excess standardized acid followed by back-titration with standardized base, enabling quantification through difference calculations [16].

The stoichiometric relationship for sodium isovalerate titration follows the general equation: NaC₅H₉O₂ + HCl → C₅H₁₀O₂ + NaCl, where one mole of hydrochloric acid neutralizes one mole of sodium isovalerate [15]. Accurate results require precise standardization of titrant solutions using primary standard materials and careful attention to environmental factors affecting endpoint determination [15].

Mass Spectrometric Characterization of Degradation Products

Mass spectrometry provides unparalleled capabilities for identification and quantification of sodium isovalerate degradation products through accurate mass determination and structural elucidation [20] [21].

Gas chromatography-tandem mass spectrometry enables comprehensive degradation product characterization following appropriate derivatization [8] [22]. The trimethylsilyl derivative of isovaleric acid produces characteristic fragmentation patterns with molecular ion at m/z 174 and diagnostic fragments facilitating structural confirmation [22]. Multiple reaction monitoring transitions enable simultaneous quantification of parent compound and degradation products with exceptional selectivity [8].

Liquid chromatography-electrospray ionization mass spectrometry provides direct analysis capabilities without derivatization requirements [23] [24]. Negative ion mode detection generates [M-H]⁻ ions for carboxylic acid metabolites, enabling sensitive detection and structural confirmation [13] [14]. The technique proves particularly valuable for thermally labile degradation products that cannot withstand gas chromatographic analysis conditions [23].

High-resolution mass spectrometry enables accurate mass determination for unknown degradation products, facilitating molecular formula assignment and structural elucidation [21]. Time-of-flight and Orbitrap mass analyzers provide mass accuracy within 2-5 parts per million, enabling confident identification of transformation products [21].

| MS Technique | Ionization Mode | Characteristic Ions (m/z) | Detection Application | Sensitivity |

|---|---|---|---|---|

| GC-MS/MS | Positive EI | 192 → 108 (precursor → product) | Quantitative analysis | LOD: 0.02 μmol/L |

| LC-ESI-MS | Negative ESI | [M-H]⁻ ions | Structural confirmation | Low μg/L range |

| APCI-MS | Positive APCI | Molecular ion region | Metabolite identification | Not specified |

| High-resolution MS | Various modes | Accurate mass determination | Degradation product characterization | Femtomole levels |

Atmospheric pressure chemical ionization facilitates analysis of less polar degradation products that exhibit poor electrospray ionization efficiency [25]. This technique proves particularly effective for methylated or esterified metabolites formed through phase-two biotransformation reactions [25].

Matrix effects represent a significant analytical challenge in biological sample analysis, requiring careful method validation and internal standard utilization [20] [26]. Isotopically labeled internal standards provide optimal compensation for matrix-induced ion suppression or enhancement effects [26]. Solid-phase extraction or protein precipitation procedures minimize matrix interference while maintaining analyte recovery [20].

Quantitative validation for degradation product analysis requires establishment of linearity, accuracy, precision, and sensitivity parameters according to regulatory guidelines [27] [28]. Detection limits must accommodate physiologically relevant concentration ranges while maintaining adequate signal-to-noise ratios for reliable quantification [27]. Method robustness testing ensures reliable performance across anticipated analytical conditions and sample matrices [28].